Massoia lactone
Massoia lactone
5, 6-Dihydro-6-pentyl-2H-pyran-2-one, also known as 5-hydroxy-2-decenoic acid D-lactone or C-10 massoia lactone, belongs to the class of organic compounds known as dihydropyranones. Dihydropyranones are compounds containing a hydrogenated pyran ring which bears a ketone, and contains one double bond. 5, 6-Dihydro-6-pentyl-2H-pyran-2-one is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5, 6-dihydro-6-pentyl-2H-pyran-2-one is primarily located in the membrane (predicted from logP). 5, 6-Dihydro-6-pentyl-2H-pyran-2-one is a sweet, coconut, and creamy tasting compound that can be found in fruits. This makes 5, 6-dihydro-6-pentyl-2H-pyran-2-one a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
54814-64-1
VCID:
VC20810072
InChI:
InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,8-9H,2-4,6-7H2,1H3
SMILES:
CCCCCC1CC=CC(=O)O1
Molecular Formula:
C10H16O2
Molecular Weight:
168.23 g/mol
Massoia lactone
CAS No.: 54814-64-1
Cat. No.: VC20810072
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5, 6-Dihydro-6-pentyl-2H-pyran-2-one, also known as 5-hydroxy-2-decenoic acid D-lactone or C-10 massoia lactone, belongs to the class of organic compounds known as dihydropyranones. Dihydropyranones are compounds containing a hydrogenated pyran ring which bears a ketone, and contains one double bond. 5, 6-Dihydro-6-pentyl-2H-pyran-2-one is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5, 6-dihydro-6-pentyl-2H-pyran-2-one is primarily located in the membrane (predicted from logP). 5, 6-Dihydro-6-pentyl-2H-pyran-2-one is a sweet, coconut, and creamy tasting compound that can be found in fruits. This makes 5, 6-dihydro-6-pentyl-2H-pyran-2-one a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 54814-64-1 |
| Molecular Formula | C10H16O2 |
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | 2-pentyl-2,3-dihydropyran-6-one |
| Standard InChI | InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,8-9H,2-4,6-7H2,1H3 |
| Standard InChI Key | NEDIAPMWNCQWNW-UHFFFAOYSA-N |
| SMILES | CCCCCC1CC=CC(=O)O1 |
| Canonical SMILES | CCCCCC1CC=CC(=O)O1 |
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